molecular formula C6H10O3 B2457475 2-Ethyloxetane-2-carboxylic acid CAS No. 861534-42-1

2-Ethyloxetane-2-carboxylic acid

Cat. No.: B2457475
CAS No.: 861534-42-1
M. Wt: 130.143
InChI Key: ZKWBAXCZOHJOIY-UHFFFAOYSA-N
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Description

2-Ethyloxetane-2-carboxylic acid is an organic compound with the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol . It is a carboxylic acid derivative featuring an oxetane ring, which is a four-membered cyclic ether.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyloxetane-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the intramolecular cyclization of 2-hydroxyethyl acrylate can yield the oxetane ring structure . Another method involves the use of Grignard reagents, where the reaction of ethylmagnesium bromide with ethyl oxalyl chloride followed by cyclization can produce the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

2-Ethyloxetane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxetane ketones, while reduction can produce oxetane alcohols .

Mechanism of Action

The mechanism of action of 2-Ethyloxetane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxetane ring’s strained structure makes it a reactive intermediate in various chemical reactions. It can act as a hydrogen bond acceptor and donor, facilitating interactions with enzymes and other biomolecules. These interactions can modulate biological pathways and influence the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyloxetane-2-carboxylic acid
  • 2-Propyl oxetane-2-carboxylic acid
  • 2-Butyl oxetane-2-carboxylic acid

Uniqueness

2-Ethyloxetane-2-carboxylic acid is unique due to its specific ethyl substitution on the oxetane ring, which imparts distinct physicochemical properties. This substitution can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

2-ethyloxetane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-2-6(5(7)8)3-4-9-6/h2-4H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWBAXCZOHJOIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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